molecular formula C9H16O2 B1609346 Methyl 3-octenoate CAS No. 35234-16-3

Methyl 3-octenoate

Cat. No. B1609346
CAS RN: 35234-16-3
M. Wt: 156.22 g/mol
InChI Key: HAGXFSMJELVHFJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Methyl 3-octenoate is a fatty acid methyl ester with the chemical formula C<sub>9</sub>H<sub>16</sub>O<sub>2</sub> . It is also known as trans-3-octenoic acid methyl ester .

  • The compound is characterized by a pleasant fruity odor and is commonly used in the fragrance and flavor industry.





  • Synthesis Analysis



    • Methyl 3-octenoate can be synthesized through esterification of 3-octenoic acid with methanol .

    • The reaction involves the condensation of the carboxylic acid group of 3-octenoic acid with methanol, resulting in the formation of the ester.





  • Molecular Structure Analysis



    • The molecular structure of Methyl 3-octenoate is as follows:





  • Chemical Reactions Analysis



    • Methyl 3-octenoate can participate in various reactions, including ester hydrolysis, oxidation, and reduction.

    • It can undergo transesterification reactions with other alcohols to form different esters.





  • Physical And Chemical Properties Analysis



    • Boiling Point : Approximately 191.5°C

    • Density : 0.9±0.1 g/cm³

    • Flash Point : 70.4±17.1°C

    • Refractive Index : 1.436

    • Solubility : Moderately soluble in water.




  • Scientific Research Applications

    Palladium-Catalyzed Cyclization in Organic Synthesis

    Methyl 3-octenoate has been utilized in organic synthesis, particularly in the palladium-catalyzed cyclization reaction. This process involves converting methyl 3-oxo-8-phenoxy-6-octenoate to various cyclic ketones, which are useful intermediates in organic synthesis. For instance, this method has been applied to synthesize methyl dihydrojasmonate, a compound with significant commercial value (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).

    Role in Fatty Acid Oxidation Studies

    Methyl 3-octenoate has been studied for its role in the thermal oxidation of mono-unsaturated short-chain fatty acids. Research focused on analyzing the decomposition products of methyl 3-octenoate during oxidation, which includes various aldehydes, ketones, shorter chain acids or esters, and dimers. These studies provide insights into the chemical processes involved in fatty acid oxidation (Whitlock & Nawar, 1976).

    Safety And Hazards



    • Methyl 3-octenoate is a flammable liquid (Category 4).

    • It should be kept away from heat, sparks, and open flames.

    • Proper protective equipment is necessary during handling.




  • Future Directions



    • Further research could explore its applications in fragrance formulations , flavor enhancers , and pharmaceuticals .

    • Investigate its potential as a biopesticide or natural insect repellent due to its pleasant odor.




    Remember to handle Methyl 3-octenoate with care and follow safety precautions. 🌿🔬


    properties

    IUPAC Name

    methyl (E)-oct-3-enoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h6-7H,3-5,8H2,1-2H3/b7-6+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HAGXFSMJELVHFJ-VOTSOKGWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC=CCC(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCC/C=C/CC(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H16O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301313441
    Record name Methyl (3E)-3-octenoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301313441
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    156.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 3-octenoate

    CAS RN

    35234-16-3
    Record name Methyl (3E)-3-octenoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=35234-16-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Methyl (E)oct-3-enoate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035234163
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Methyl (3E)-3-octenoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301313441
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Methyl (E)oct-3-enoate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.668
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 3-octenoate
    Reactant of Route 2
    Reactant of Route 2
    Methyl 3-octenoate
    Reactant of Route 3
    Methyl 3-octenoate
    Reactant of Route 4
    Reactant of Route 4
    Methyl 3-octenoate
    Reactant of Route 5
    Reactant of Route 5
    Methyl 3-octenoate
    Reactant of Route 6
    Reactant of Route 6
    Methyl 3-octenoate

    Citations

    For This Compound
    23
    Citations
    J Küppers, N Mitschke, S Heyen, R Rabus… - …, 2020 - Wiley Online Library
    … the double bond was displaced to yield the methyl esters of 4-methyl-3-oxooctanoate, 3-hydroxy-4-methyloctanoate, (E)-4-methyl-2-octenoate, and (E)- and (Z)-4-methyl-3-octenoate. …
    KL Rinehart Jr, EG Perkins - Organic Syntheses, 2003 - Wiley Online Library
    … intermediate: ethyl 4‐ethyl‐2‐methyl‐3‐octenoate …
    Number of citations: 0 onlinelibrary.wiley.com
    KL RINEHART Jr, LJ DOLBY - The Journal of Organic Chemistry, 1957 - ACS Publications
    … It was recently reported that the alkoxide-catalyzed isomerization of ethyl 4-ethyl-2-methyl-3octenoate (lb) leads to an equilibrium mixture containing approximately one third of this ester …
    Number of citations: 14 pubs.acs.org
    DH Wadsworth, OE Schupp III, EJ Seus… - The Journal of Organic …, 1965 - ACS Publications
    … s An additional 22.5% of product had been altered by the influence of the basic medium to furnish both cis- and trans-ethyl 3-methyl-3-octenoate in an 11:14 ratio, respectively. The …
    Number of citations: 149 pubs.acs.org
    G Barbieri, L Bolzoni, G Parolari, R Virgili… - Journal of Agricultural …, 1992 - ACS Publications
    Volatile compounds of dry-cured Parma ham, the most representative among those ofItalian style, were extracted by means of the dynamic headspace technique followed by adsorption …
    Number of citations: 236 pubs.acs.org
    Y Zhang, Y Yang, AL Boehman - Combustion and Flame, 2009 - Elsevier
    An experimental study on the premixed ignition behavior of C 9 fatty acid esters has been conducted in a motored CFR engine. For each test fuel, the engine compression ratio was …
    Number of citations: 125 www.sciencedirect.com
    F Rehders, D Hoppe - Synthesis, 1992 - thieme-connect.com
    … elimination of the diastereomeric 3,4trans-substituted y-lactones 1a or lb followed by esterification yielded methyl (2R,3E,5S)-5-(ten‘-butoxycarbonylamino)-2,7-dimethyl-3-octenoate (…
    Number of citations: 8 www.thieme-connect.com
    H Tao, KC Lin - Combustion and Flame, 2017 - Elsevier
    … -β unsaturated methyl octenoate (methyl 2-octenoate) and methyl 3-octenoate, respectively, show that rate constants of forming methyl 3-octenoate (Elimination2 in Fig. 5) are 74.3–47.3…
    Number of citations: 14 www.sciencedirect.com
    S Tsuboi, K Muranaka, T Sakai… - The Journal of Organic …, 1986 - ACS Publications
    Recently, base-catalyzed deconjugation of conjugated olefinic esters has attracted the attention of organic chemists on the viewpoint of stereochemical study as well as the synthetic …
    Number of citations: 38 pubs.acs.org
    GJ Wei, CT Ho, AS Huang - Journal of Food and Drug Analysis, 2011 - jfda-online.com
    Morinda citrifolia (Rubiaceae), also known as noni, is a plant found in the Hawaiian and Tahitian islands. It is considered as one of the most important plants brought to Hawaii by the …
    Number of citations: 29 www.jfda-online.com

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.